molecular formula C8H7N3O B13672383 5-Methoxypyrido[3,4-d]pyrimidine

5-Methoxypyrido[3,4-d]pyrimidine

Cat. No.: B13672383
M. Wt: 161.16 g/mol
InChI Key: VXAPLAUMXAOMMJ-UHFFFAOYSA-N
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Description

5-Methoxypyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a methoxy group attached at the 5-position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxypyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine with suitable reagents under palladium-catalyzed cross-coupling conditions . Another approach includes nucleophilic aromatic substitution reactions at the C-4 position of the pyrido[3,4-d]pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methoxypyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit tyrosine kinases or other signaling proteins involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxypyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a valuable compound for further research and development .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

5-methoxypyrido[3,4-d]pyrimidine

InChI

InChI=1S/C8H7N3O/c1-12-8-4-9-3-7-6(8)2-10-5-11-7/h2-5H,1H3

InChI Key

VXAPLAUMXAOMMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC2=NC=NC=C12

Origin of Product

United States

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